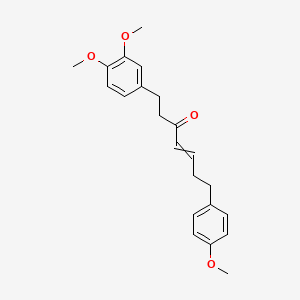![molecular formula C14H16O3 B12594300 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- CAS No. 503004-48-6](/img/structure/B12594300.png)
2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the 1-position and a hydroxy(4-methoxyphenyl)methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cyclohexenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexene ring and a ketone group.
4-Hydroxy-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one: A derivative with additional substituents on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
503004-48-6 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-[hydroxy-(4-methoxyphenyl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h4,6-9,14,16H,2-3,5H2,1H3 |
Clé InChI |
CZBIICIDZBIASG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CCCCC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)



![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

